molecular formula C13H19NO5 B2895156 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid CAS No. 2411251-98-2

2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid

Cat. No. B2895156
CAS RN: 2411251-98-2
M. Wt: 269.297
InChI Key: YVGNRWASEMXVBY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an azabicyclo[4.2.0]octane structure, which is a type of bicyclic compound . This structure is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of similar structures, such as the 8-azabicyclo[3.2.1]octane scaffold, has been a subject of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Synthesis of Tropane Alkaloids

Tropane alkaloids are a class of naturally occurring organic compounds that have significant pharmacological effects. The 8-azabicyclo[3.2.1]octane scaffold is central to these compounds. Research directed towards the preparation of this basic structure in a stereoselective manner is crucial for synthesizing tropane alkaloids . These alkaloids have applications ranging from analgesics to anticholinergics.

Reference Material for Analytical Testing

Due to its well-defined structure, this compound can be used as a reference material for analytical testing in pharmaceutical research. It helps in calibrating instruments and validating analytical methods for accuracy and precision in drug development .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-5-4-9(15)7-6-8(10(7)14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNRWASEMXVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146049108

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